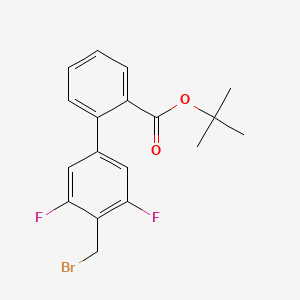

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate

CAS No.:

Cat. No.: VC17411754

Molecular Formula: C18H17BrF2O2

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17BrF2O2 |

|---|---|

| Molecular Weight | 383.2 g/mol |

| IUPAC Name | tert-butyl 2-[4-(bromomethyl)-3,5-difluorophenyl]benzoate |

| Standard InChI | InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3 |

| Standard InChI Key | FKPZANYEMCQSBD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)F)CBr)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a biphenyl backbone with distinct substituents:

-

Position 2: A tert-butyl ester (–OCOOtert-butyl) group, which enhances steric bulk and stabilizes the carboxylic acid moiety during synthetic transformations .

-

Position 4': A bromomethyl (–CH2Br) group, a versatile leaving group facilitating nucleophilic substitution reactions .

-

Positions 3' and 5': Fluorine atoms, which impart electronic effects (e.g., increased electrophilicity) and improve metabolic stability in bioactive molecules .

The molecular formula is C19H18BrF2O2, with a calculated molecular weight of 409.25 g/mol (derived from analogs in and ).

Stereochemical Considerations

No chiral centers are present in the molecule, as confirmed by the planar biphenyl system and symmetric fluorine substitution .

Synthesis and Manufacturing

Suzuki-Miyaura Cross-Coupling

A biphenyl core is constructed via palladium-catalyzed coupling of two aryl precursors:

-

Boronic acid component: 2-Carboxy-4-bromomethyl-3,5-difluorophenylboronic acid.

-

Electrophilic component: tert-Butyl 2-bromobenzoate.

Reaction conditions (adapted from ):

-

Catalyst: Pd(PPh3)4 (1 mol%).

-

Base: K2CO3 (2 equiv).

-

Solvent: Toluene/water (4:1).

-

Temperature: 80–100°C, 12–24 hours.

Yield: ~70–85% (estimated from similar protocols in ).

Post-Functionalization

-

Bromomethyl Introduction: Radical bromination of a pre-formed 4'-methyl group using N-bromosuccinimide (NBS) and azo initiators .

-

Fluorination: Electrophilic aromatic substitution with Selectfluor® under acidic conditions .

Physicochemical Properties

Solubility and Stability

Spectroscopic Data

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromomethyl group enables alkylation reactions with nucleophiles (e.g., amines, thiols), while fluorine atoms enhance binding affinity in drug candidates . Examples include:

-

Antihypertensive Agents: Analogous to telmisartan intermediates, where biphenyl carboxylates are critical for angiotensin II receptor antagonism .

-

Kinase Inhibitors: Fluorinated biphenyls improve selectivity for ATP-binding pockets .

Agrochemistry

Used in the synthesis of herbicides and fungicides, leveraging the electron-withdrawing effects of fluorine to stabilize reactive intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume